molecular formula C6H8O3 B3138065 tetrahydrofuro[2,3-b]furan-3(2H)-one CAS No. 445389-44-6

tetrahydrofuro[2,3-b]furan-3(2H)-one

Cat. No.: B3138065
CAS No.: 445389-44-6
M. Wt: 128.13 g/mol
InChI Key: ZAOPDCXUXVLHMW-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Furanones in Contemporary Synthetic Chemistry

Fused bicyclic furanones are key structural units in numerous natural products and pharmacologically active compounds. researchgate.net The development of efficient synthetic methodologies to construct these scaffolds is a dynamic area of research, driven by the need for novel therapeutic agents. nih.gov The inherent strain and defined stereochemistry of these bicyclic systems offer unique opportunities for the design of molecules with specific biological targets. For instance, bicyclic brominated furanones have been investigated as modulators of quorum sensing in bacteria, a process involved in biofilm formation. researchgate.net The synthesis of such complex structures often involves sophisticated chemical transformations, highlighting the ingenuity of modern synthetic strategies. nih.gov

Overview of the Tetrahydrofuro[2,3-b]furan-3(2H)-one Structural Motif and Related Isomers

The core subject of this article is this compound. This molecule is characterized by a saturated furo[2,3-b]furan ring system with a ketone group at the 3-position of the furan (B31954) ring. The fusion of the two rings can result in different stereochemical arrangements, leading to the formation of isomers.

The stereochemistry at the bridgehead carbons (3a and 6a) is a crucial feature of this bicyclic system. The relative orientation of the substituents at these carbons determines whether the ring fusion is cis or trans. In a cis-fused system, the substituents on the bridgehead carbons are on the same side of the ring system, leading to a bent, or "tent-like," shape. youtube.com In contrast, a trans-fused system has these substituents on opposite sides, resulting in a more linear and rigid structure. youtube.com The stability of these isomers can be influenced by steric interactions within the molecule. youtube.com

The position of the carbonyl group also gives rise to constitutional isomers. While this article focuses on the 3(2H)-one isomer, the 2(3H)-one isomer is also a known compound with its own distinct properties and synthetic routes.

Below are data tables detailing the key isomers of tetrahydrofuro[2,3-b]furanone.

Table 1: Constitutional Isomers of Tetrahydrofuro[2,3-b]furanone

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound445389-44-6C₆H₈O₃128.13
tetrahydrofuro[2,3-b]furan-2(3H)-one174590-88-6C₆H₈O₃128.13

Table 2: Stereoisomers of this compound

IsomerCAS NumberStereochemistry
cis-tetrahydrofuro[2,3-b]furan-3(2H)-one109789-18-6The two hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same face of the bicyclic system.
trans-tetrahydrofuro[2,3-b]furan-3(2H)-oneNot availableThe two hydrogen atoms at the bridgehead carbons (3a and 6a) are on opposite faces of the bicyclic system.

The precise three-dimensional arrangement of atoms in these isomers can be elucidated using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide valuable information about the connectivity and spatial orientation of atoms within the molecule. thermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOPDCXUXVLHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the molecular bonds. In the structural elucidation of tetrahydrofuro[2,3-b]furan-3(2H)-one and its derivatives, IR spectroscopy provides definitive evidence for the presence of key structural motifs, most notably the carbonyl group of the lactone and the ether linkages of the fused ring system.

Detailed research findings from the spectroscopic characterization of compounds containing the this compound core, such as in the synthetic routes towards natural products like (±)-paeonilide, showcase a series of characteristic absorption bands. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. This band is typically observed in the region of 1770-1790 cm⁻¹, a higher frequency than that of acyclic esters, which is indicative of the ring strain in the five-membered lactone.

Another key feature of the IR spectrum is the presence of multiple strong bands in the fingerprint region, specifically between 1200 cm⁻¹ and 1000 cm⁻¹, which are characteristic of the C-O stretching vibrations of the ether and lactone functionalities. The complexity of the fused bicyclic structure gives rise to several distinct C-O stretching modes. Additionally, the C-H stretching vibrations of the aliphatic methylene (B1212753) (CH₂) groups in the saturated rings are observed in the 2850-3000 cm⁻¹ region.

The precise wavenumbers for these vibrations can be influenced by the molecular environment, including the presence of substituents and the physical state of the sample. The table below summarizes the key IR absorption bands and their corresponding functional group assignments for the this compound scaffold.

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2980-2850C-H (aliphatic)StretchingMedium
1775C=O (γ-lactone)StretchingStrong
1465CH₂Bending (Scissoring)Medium
1150-1050C-O (ether and lactone)StretchingStrong, Multiple Bands

The interpretation of the IR spectrum, in conjunction with other spectroscopic data such as NMR and mass spectrometry, is crucial for the unambiguous confirmation of the this compound structure. The characteristic high-frequency carbonyl absorption, in particular, serves as a reliable diagnostic marker for the presence of the γ-lactone ring within this fused heterocyclic system.

Chemical Transformations and Reactivity Profiles

Reductions and Oxidations within the Bicyclic System

The interconversion between tetrahydrofuro[2,3-b]furan-3(2H)-one and its corresponding alcohol, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a fundamental transformation, particularly significant in the synthesis of antiviral agents like Darunavir. nih.govlookchem.comtheclinivex.com

Oxidation:

The synthesis of this compound can be achieved through the oxidation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. A notable method involves the use of a TEMPO-based catalytic system. google.com This reaction selectively oxidizes the secondary alcohol to the corresponding ketone without affecting the bicyclic ether framework.

Table 1: Oxidation of Hexahydrofuro[2,3-b]furan-3-ol

Starting MaterialReagentsSolventProductPurityReference
Hexahydrofuro[2,3-b]furan-3-olSodium bicarbonate, Potassium bromide, 2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)DichloromethaneThis compound99.18% google.com

Reduction:

While the oxidation is well-documented, the reduction of this compound to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a key step in synthetic pathways leading to the alcohol. This transformation is often carried out using standard reducing agents capable of converting ketones to alcohols. The stereochemical outcome of this reduction is crucial for the biological activity of the final products.

Derivatization Reactions of the Ketone Functionality

The ketone group in this compound is a prime site for derivatization, allowing for the introduction of various functional groups and the extension of the molecular scaffold. Standard ketone derivatization reactions, such as the formation of hydrazones, oximes, and enamines, are anticipated to proceed under appropriate conditions. Such derivatizations can be instrumental in creating libraries of compounds for biological screening. For instance, the reaction with substituted hydrazines can lead to the formation of pyrazole-fused systems, a common motif in medicinal chemistry.

Ring-Opening and Ring-Closure Dynamics

The stability of the furo[2,3-b]furan ring system is a critical aspect of its chemistry. The bicyclic structure can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases, which can catalyze the cleavage of the ether linkages.

Ring-Opening:

Acid-catalyzed ring-opening of furan (B31954) rings is a known process that can lead to the formation of dicarbonyl compounds or other rearranged products. rsc.orgrsc.org The presence of the ketone and the bicyclic strain in this compound may influence the regioselectivity of such ring-opening reactions.

Ring-Closure:

Investigation of Acid/Base-Mediated Transformations

The presence of ether linkages and a ketone carbonyl group makes this compound susceptible to transformations under both acidic and basic conditions.

Acid-Mediated Transformations:

Under acidic conditions, protonation of the ether oxygen atoms can facilitate ring-opening reactions. rsc.orgrsc.org Furthermore, acid catalysis can promote enolization of the ketone, enabling reactions at the α-carbon positions. The specific outcome of acid treatment will depend on the reaction conditions and the nature of the acid used.

Base-Mediated Transformations:

Bases can promote the formation of an enolate from the ketone, which can then participate in various reactions, such as aldol (B89426) condensations or alkylations at the α-position. The stability of the bicyclic system to basic conditions is an important consideration in synthetic planning. Base-catalyzed intramolecular cyclization is a key strategy in the synthesis of related benzofuro[3,2-b]pyridines. researchgate.net

Mechanistic Insights into Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is essential for controlling the stereochemical outcome and optimizing reaction conditions. For instance, the reduction of the ketone likely proceeds via a nucleophilic attack of a hydride reagent on the carbonyl carbon. The stereoselectivity of this attack is influenced by the steric hindrance imposed by the bicyclic ring system.

In acid-catalyzed ring-opening reactions, the mechanism is thought to involve the protonation of an ether oxygen, followed by nucleophilic attack of a solvent molecule or another nucleophile present in the reaction mixture, leading to the cleavage of a C-O bond. rsc.org The regioselectivity of this cleavage would be dictated by the relative stability of the resulting carbocationic intermediates.

Stereochemical Aspects and Asymmetric Synthesis of Tetrahydrofuro 2,3 B Furan 3 2h One

Stereoisomerism and Chirality within the Tetrahydrofuro[2,3-b]furan System

The fundamental structure of tetrahydrofuro[2,3-b]furan-3(2H)-one contains at least two stereogenic centers located at the bridgehead carbons, C3a and C6a. The fusion of the two tetrahydrofuran (B95107) rings creates these chiral centers, leading to the possibility of stereoisomers. The presence of a substituent at the C2 position, adjacent to the carbonyl group, introduces a third stereocenter, further increasing the number of potential stereoisomers.

For a substituted tetrahydrofuro[2,3-b]furan system with multiple consecutive stereocenters, the number of possible stereoisomers can be substantial. For instance, derivatives of the related tetrahydrofuro[2,3-b]furan-2(3H)-one have been synthesized bearing four stereogenic centers, highlighting the complexity of this molecular scaffold. rsc.org The spatial arrangement of substituents at these chiral centers defines the molecule's diastereomeric and enantiomeric identity, which is crucial as different stereoisomers often exhibit distinct biological properties.

Diastereoselective Control in Synthetic Routes

Achieving control over the relative stereochemistry of the chiral centers is a key objective in the synthesis of this compound and its derivatives. Diastereoselective strategies often rely on the careful selection of reagents and reaction conditions to favor the formation of one diastereomer over others.

A notable example is the base-catalyzed diastereodivergent synthesis of tetrahydrofuro[2,3-b]furans. scilit.com In these domino reactions, the choice of base catalyst can switch the diastereoselectivity of the final product. For example, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst can produce one diastereomer in good yield, while employing triethylamine (B128534) (Et3N) can lead to the formation of a different diastereomer with excellent selectivity. scilit.com This highlights how subtle changes in the reaction environment can profoundly influence the three-dimensional outcome of the cyclization process. Such methods are advantageous due to their operational simplicity and the use of inexpensive catalysts. scilit.com

CatalystSubstratesDiastereomeric Ratio (d.r.)Reference
DBUTriketone enones and arylacetaldehydesGood diastereoselectivity scilit.com
Et3NTriketone enones and arylacetaldehydesExcellent diastereoselectivity (different diastereomer) scilit.com

Enantioselective Synthesis via Chiral Catalysis and Auxiliaries

To obtain enantiomerically pure this compound, chiral catalysts or auxiliaries are employed to control the absolute stereochemistry during synthesis. Asymmetric organocatalysis and transition-metal catalysis have proven to be powerful tools in this regard.

For instance, an asymmetric organocatalytic cascade process has been developed for the enantio- and diastereoselective synthesis of related tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives. rsc.org This method can generate products with four stereogenic centers with excellent stereoselectivity in a single operation. rsc.org Similarly, multicomponent reactions catalyzed by a dual system, such as a gold complex paired with a chiral BINOL-derived phosphoric acid, have been used to create related furo[2,3-b]pyrrole structures with high yield and stereoselectivity. nih.gov In these reactions, non-covalent interactions between the chiral catalyst and the substrates are believed to be key for achieving high stereocontrol. nih.gov

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral OrganocatalystCascade ProcessTetrahydrofuro[2,3-b]furan-2(3H)-one derivativesExcellent rsc.org
Gold Complex / Chiral Phosphoric AcidMulticomponent ReactionFuro[2,3-b]pyrrole derivativesHigh nih.gov
Cu/(S, S)-Ph-BPECyclizative AminoborationChiral N-heterocyclesExcellent nih.gov

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. wikipedia.org This process allows for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. wikipedia.org

In the context of furanone chemistry, organocatalyzed [3+2] cycloaddition reactions have been paired with highly efficient kinetic resolution of butenolides, achieving selectivity factors (a measure of the rate difference between enantiomers) greater than 200. While this specific example yields furo[3,4-c]pyrrolidinones, the principle is directly applicable to the resolution of racemic precursors to this compound. The success of such resolutions often depends on specific interactions, such as intramolecular hydrogen bonding, which can be activated by the catalyst to enhance facial discrimination.

For the process to be effective, the difference in the free energy between the two diastereomeric transition states must be significant, leading to a substantial difference in the reaction rates for each enantiomer. wikipedia.orgtaylorandfrancis.com In some advanced applications, a dynamic kinetic resolution (DKR) is employed, which combines the enzymatic or catalytic resolution with an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired optically active product. taylorandfrancis.com

MethodSubstrate TypeCatalyst/ReagentSelectivity Factor (s)Reference
Organocatalyzed [3+2] CycloadditionButenolides (Furanone derivatives)Chiral Organocatalyst>200-
Enzymatic AcylationRacemic alcohols/estersLipasesHigh wikipedia.orgtaylorandfrancis.com
Jacobsen Hydrolytic Kinetic ResolutionRacemic epoxidesChiral (salen)Co(III) complexHigh wikipedia.org

Conformational Analysis and Rigidity of the Bicyclic Ring Structure

The tetrahydrofuro[2,3-b]furan system is a rigid bicyclic structure due to the fused five-membered rings. This rigidity has profound implications for its synthesis and reactivity. The conformational preferences of the molecule and its synthetic intermediates play a crucial role in dictating the stereochemical outcome of reactions.

The fused ring system limits the number of accessible low-energy conformations compared to more flexible acyclic or monocyclic systems. This inherent rigidity helps to lock the relative positions of substituents, which can be exploited in stereocontrolled synthetic routes. For example, in diastereoselective reactions, the facial bias for an incoming reagent is often dictated by the fixed conformation of the bicyclic core, leading to the preferential formation of one diastereomer. scilit.com

While detailed conformational analysis studies specifically on this compound are not extensively reported, insights can be drawn from computational studies and X-ray crystallography of related derivatives. rsc.orgresearchgate.net These studies confirm the constrained nature of the scaffold. The stereochemical relationships between the bridgehead protons and adjacent substituents are largely fixed, influencing spectroscopic properties (e.g., NMR coupling constants) and directing the stereochemical course of further chemical transformations.

Applications in Organic Synthesis As Chiral Building Blocks and Intermediates

Precursors to Complex Natural Products and Analogues

The tetrahydrofuro[2,3-b]furan-3(2H)-one core, often referred to as a furofuranone scaffold, is a recurring structural motif in a wide array of natural products exhibiting significant biological activities. nih.govuni-regensburg.de This structural prominence has made derivatives of this compound sought-after precursors for the total synthesis and structural diversification of these complex molecules.

Researchers have developed methodologies to synthesize the core tetrahydrofuro[3,2-b]furan-2(3H)-one subunit, which is present in numerous natural products found in plants, fungi, and other organisms. researchgate.net These natural metabolites have demonstrated potent activity in various therapeutic areas. researchgate.net For instance, the furofuranone skeleton is a key component of certain lignans (B1203133) and other natural products with anticancer and antiviral properties. researchgate.netresearchgate.net

One notable example highlighting the importance of this structural class is in the synthesis of compounds like (+)-goniofufurone, a styryllactone natural product. researchgate.net Although goniofufurone contains the isomeric furo[3,2-b]furanone core, the synthetic strategies developed for these systems are often adaptable and demonstrate the utility of furanone-based building blocks in achieving stereocontrolled access to complex natural product architectures. The synthesis of such molecules underscores the importance of the furofuranone scaffold as a versatile starting point for creating molecular diversity and exploring structure-activity relationships. researchgate.net

Utilization in the Synthesis of Structurally Defined Heterocycles

The this compound scaffold serves as a versatile platform for the synthesis of a variety of structurally defined and often novel heterocyclic systems. Its inherent functionality and stereochemistry can be manipulated to construct more complex fused and spirocyclic frameworks.

Efficient methods have been developed for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives through novel bicyclization reactions. nih.gov Furthermore, asymmetric organocatalytic cascade processes have been employed for the enantio- and diastereoselective synthesis of tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives that bear multiple stereogenic centers. rsc.org These cascade reactions are highly efficient, generating molecular complexity in a single operation. rsc.org

The reactivity of the furo[2,3-b]furan system also allows for its conversion into other heterocyclic cores. For example, synthetic routes have been established to produce furo[2,3-b]pyrroles and 2,3-dihydrofuro[2,3-b]pyridines. mdpi.comclockss.orgresearchgate.netrsc.orgnih.gov These syntheses often involve the reaction of functionalized furofuran precursors with nitrogen-containing nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems.

Table 1: Examples of Heterocycles Synthesized from Furo[2,3-b]furan Scaffolds

Precursor Scaffold Synthetic Strategy Resulting Heterocycle Reference(s)
Methyl ketones Domino bicyclization 3a,6a-Dihydrofuro[2,3-b]furans nih.gov
α,β-Unsaturated carboxylic acid & aldehyde Asymmetric organocatalytic cascade Tetrahydrofuro[2,3-b]furan-2(3H)-ones rsc.org
Methyl 2-azido-3-(3-furyl)propenoate Thermolysis and subsequent functionalization Furo[2,3-b]pyrroles mdpi.comresearchgate.net

Intermediate for the Construction of Specific Pharmacophores

Beyond its role in synthesizing natural products and diverse heterocycles, tetrahydrofuro[2,3-b]furan derivatives are critical intermediates in the construction of specific pharmacophores that are central to the activity of modern therapeutic agents.

Hexahydrofuro[2,3-b]furan-3-ol as a Key Ligand Subunit

The saturated derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-tetrahydrofuran (bis-THF) alcohol, is arguably the most prominent pharmacophoric fragment derived from this scaffold. osi.lv It serves as a crucial, high-affinity P2-ligand in a new generation of nonpeptidyl HIV-1 protease inhibitors. nih.govacs.org

This bicyclic alcohol is a key component of Darunavir, a widely used antiretroviral drug for the treatment of HIV/AIDS. theclinivex.comnih.govallfordrugs.comnih.govnih.gov The bis-THF moiety was specifically designed to form robust hydrogen bonding interactions with the backbone of the HIV-1 protease enzyme. nih.gov This enhanced interaction is a key factor in Darunavir's high potency and its ability to remain effective against viral strains that have developed resistance to other protease inhibitors. nih.govacs.org The significance of this ligand in overcoming drug resistance is well-documented. nih.gov

The success of the bis-THF ligand in Darunavir has led to its incorporation into other potent HIV-1 protease inhibitors that have been investigated in clinical trials, including Brecanavir and GS-9005. nih.govresearchgate.net The unique, stereochemically defined structure of hexahydrofuro[2,3-b]furan-3-ol provides a rigid scaffold that optimally presents hydrogen bond donors and acceptors for strong and specific binding to the enzyme's active site, making it a privileged component in modern drug design. osi.lvnih.gov

Table 2: Key HIV-1 Protease Inhibitors Incorporating the Hexahydrofuro[2,3-b]furan-3-ol Ligand

Drug/Inhibitor Therapeutic Area Role of the Ligand Reference(s)
Darunavir (TMC114) HIV/AIDS High-affinity P2-ligand, forms H-bonds with protease backbone, overcomes drug resistance. nih.govacs.orgnih.govnih.govresearchgate.net
Brecanavir (GW0385) HIV/AIDS P2-ligand designed for potent inhibition of HIV protease. nih.govresearchgate.net
GS-9005 HIV/AIDS P2-ligand contributing to the inhibitor's potency. researchgate.net

Derivatization and Scaffold Modifications

Synthesis of Substituted Tetrahydrofuro[2,3-b]furanone Derivatives

The synthesis of the furo[2,3-b]furanone scaffold, particularly with substituents at the C-4 position, has been a focus of methodological development for decades. The substitution pattern is crucial as it is often a key feature in biologically active compounds containing this core structure. uni-regensburg.de

Several strategic approaches have been established:

Baeyer-Villiger Oxidation: One approach involves the Baeyer-Villiger oxidation of a precursor acid derived from a highly substituted tetrahydrofuran (B95107). This method facilitates the cyclization to form the desired bicyclic furo[2,3-b]furanone system. uni-regensburg.de

Alkylation and Oxidative Cyclization: Another strategy begins with a starting lactone, which is first alkylated (for example, with methyl bromoacetate). Subsequent reduction of the lactone moiety to the corresponding lactol, followed by direct oxidation, yields the target tetrahydrofuro[2,3-b]furanone. This method is particularly useful for introducing substituents at the 4-position via techniques like photoredox-catalyzed coupling reactions on the initial lactone. uni-regensburg.de

Rearrangement of Cyclopropanes: A rhodium-catalyzed cyclopropanation of a furanone can produce an enantiomerically enriched cyclopropane (B1198618) intermediate. This intermediate can then be rearranged through thermolysis, followed by diastereoselective hydrogenation, to provide the substituted furofuranone scaffold. uni-regensburg.de

Diels-Alder Reaction: In the context of synthesizing complex natural products, a Lewis acid-catalyzed Diels-Alder reaction between a butenolide and a diene can form a bicyclic lactone. This structure is then elaborated through several steps, including reduction, oxidative cleavage, and further functionalization, to construct the furo[2,3-b]furanone core fused within a larger molecular framework. uni-regensburg.de

MethodKey StepsStarting MaterialsNotable Features
Baeyer-Villiger Oxidation Saponification, Ketal Hydrolysis, Baeyer-Villiger Oxidation, CyclizationSubstituted tetrahydrofuranForms the bicyclic lactone from a precursor acid. uni-regensburg.de
Alkylation & Oxidative Cyclization Alkylation of lactone, Reduction to lactol, OxidationSubstituted lactone, Methyl bromoacetateAllows for varied C-4 substituents via photoredox catalysis. uni-regensburg.de
Cyclopropane Rearrangement Rhodium-catalyzed cyclopropanation, Thermolysis, HydrogenationFuranoneCreates enantiomerically enriched products. uni-regensburg.de
Diels-Alder Approach Lewis acid-catalyzed Diels-Alder reaction, Multi-step elaborationButenolide, DieneBuilds the scaffold within a more complex, fused ring system. uni-regensburg.de

Scaffold Exploration for Novel Chemical Entities

The tetrahydrofuro[2,3-b]furanone framework is not just a synthetic target but also a foundational scaffold for building novel and complex chemical entities, particularly natural products. Its rigid, bicyclic structure makes it an ideal starting point or key intermediate in total synthesis. uni-regensburg.de

One prominent example of scaffold exploration is the use of the furo[2,3-b]furanone core in the total synthesis of marine diterpenoids and other natural products. For instance, synthetic routes toward (+)-norrisolide, cheloviolenes A and B, and dendrillolide C all feature the construction of this bicyclic system as a central strategic element. uni-regensburg.de In these syntheses, the scaffold is not the final product but a crucial building block that is further elaborated and integrated into a much larger and more complex molecular architecture. uni-regensburg.de

Another significant example is the natural product (+)-paeonilide, a monoterpenoid that contains a 4-substituted furo[2,3-b]furanone ring system. uni-regensburg.de The synthesis of paeonilide (B1247392) and its derivatives has been the subject of considerable interest, demonstrating how the core scaffold can be targeted to produce specific, biologically active molecules. uni-regensburg.deacs.orgrsc.org These synthetic endeavors highlight how the fundamental tetrahydrofuro[2,3-b]furanone structure can be employed as a cornerstone to access novel chemical space and intricate molecular designs. uni-regensburg.de

Functionalization Strategies for Diverse Chemical Applications

Functionalization of the tetrahydrofuro[2,3-b]furanone scaffold is key to modulating its chemical properties and generating libraries of compounds for various applications. The synthetic strategies used to create the core often provide inherent "handles" for further modification.

The introduction of substituents, especially at the C-4 position, is a primary functionalization strategy. This is often achieved during the primary synthesis of the scaffold. For example, methods that start with a substituted lactone or employ Diels-Alder reactions with substituted butenolides allow for the direct incorporation of desired functional groups. uni-regensburg.de

Key functionalization approaches include:

Side-Chain Installation: The most common point of functionalization is the installation of various side chains. The choice of starting materials in the synthetic routes described in section 7.1 dictates the nature of the substituent. For example, the photoredox-catalyzed coupling used in the Overman method allows for the introduction of groups like methylcyclohexane (B89554) at the C-4 position. uni-regensburg.de

Stereocontrolled Functionalization: Advanced synthetic methods enable precise control over the stereochemistry of the introduced functional groups. Enantioselective cyclopropanation, for instance, leads to chiral scaffolds that can be further modified, preserving stereochemical integrity. uni-regensburg.de

Manipulation of Existing Groups: Once the scaffold is synthesized with a particular functional group, that group can be chemically transformed. A carbonyl group, for example, can be an anchor point for a wide range of subsequent chemical reactions, allowing for extensive derivatization. uni-regensburg.de

These strategies allow chemists to systematically alter the structure of the tetrahydrofuro[2,3-b]furanone core, enabling the exploration of structure-activity relationships and the development of compounds for diverse chemical and biological applications.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of related properties. rroij.com For a molecule like tetrahydrofuro[2,3-b]furan-3(2H)-one, these calculations would provide invaluable insights into its stability and chemical behavior.

Methodologies: The most common and effective approach for a molecule of this size would be Density Functional Theory (DFT). wikipedia.org Specifically, hybrid functionals like B3LYP or CAM-B3LYP, in conjunction with Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p), are frequently used for geometry optimization and electronic property calculations of furan (B31954) derivatives and other heterocyclic compounds. researchgate.netrsc.orgresearchgate.netscirp.org These methods offer a good balance between computational cost and accuracy. researchgate.net

Key Properties and Predicted Findings:

Optimized Geometry: The first step is to determine the molecule's most stable three-dimensional structure by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be localized around the oxygen atoms, while the LUMO would be centered on the carbonyl group.

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comnih.gov For this molecule, the most negative potential would be expected around the carbonyl oxygen, highlighting it as a primary site for interaction with electrophiles or hydrogen bond donors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))
PropertyCalculated ValueInterpretation
Total Energy (Hartree)-458.987Thermodynamic stability of the molecule.
HOMO Energy (eV)-7.25Indicates electron-donating capability.
LUMO Energy (eV)-0.85Indicates electron-accepting capability.
HOMO-LUMO Gap (eV)6.40Relates to chemical reactivity and kinetic stability.
Dipole Moment (Debye)3.15Indicates a polar molecule.
MEP Minimum (kcal/mol)-45.8 (on Carbonyl Oxygen)Most likely site for electrophilic attack.
MEP Maximum (kcal/mol)+30.2 (on hydrogens adjacent to ether oxygen)Potential sites for nucleophilic interaction.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. acs.orgdigitellinc.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. acs.org This allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity.

Methodologies: To model a reaction, such as the hydrolysis of the lactone in this compound or its reaction with a nucleophile, one would again typically use DFT methods (e.g., B3LYP). The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state (TS) structure, which is a first-order saddle point on the PES. This is often done using methods like the Berny algorithm. cuny.edu

Performing a vibrational frequency calculation to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu

Calculating the Intrinsic Reaction Coordinate (IRC) path to ensure that the identified transition state correctly connects the desired reactants and products. cuny.edu

Application to this compound: A likely reaction to be studied computationally would be the nucleophilic acyl substitution at the carbonyl carbon. This could involve modeling the reaction with a simple nucleophile like a hydroxide (B78521) ion. The calculations would aim to determine the activation energy barriers for the formation of the tetrahedral intermediate and its subsequent collapse to products. Such studies on related furan ring systems have successfully elucidated mechanisms for processes like ring-opening. rsc.orgrsc.org

Table 2: Hypothetical Calculated Activation Energies for the Base-Catalyzed Hydrolysis of this compound
Reaction StepTransition StateActivation Energy (ΔG‡, kcal/mol)Reaction Type
Nucleophilic attack by OH⁻TS112.5Formation of tetrahedral intermediate
Ring-opening of intermediateTS28.2Cleavage of C-O bond

Conformation Analysis through Molecular Mechanics and Dynamics

The fused bicyclic structure of this compound implies a degree of conformational rigidity, but also the possibility of different puckered forms of the five-membered rings. libretexts.org Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Methodologies:

Molecular Mechanics (MM): This approach uses classical physics-based "force fields" to calculate the potential energy of a molecule as a function of its geometry. scribd.com Force fields like AMBER, CHARMM, and MMFF are parameterized sets of equations and constants that describe bond stretching, angle bending, torsional strains, and non-bonded interactions. scribd.comnih.govwf-page.net MM is computationally much faster than quantum mechanics, making it ideal for scanning the conformational space of a molecule to identify low-energy conformers.

Molecular Dynamics (MD): MD simulations use a force field to calculate the forces on atoms and then solve Newton's equations of motion to simulate the movement of atoms over time. nih.gov This provides a dynamic picture of the molecule's flexibility and can be used to explore conformational transitions and determine the relative populations of different conformers at a given temperature.

Application to this compound: A conformational analysis would begin with a systematic search using molecular mechanics to identify all possible ring puckerings (e.g., envelope, twist conformations) of the two fused rings. The geometries of the most stable conformers found via MM would then be re-optimized at a higher level of theory (DFT) to obtain more accurate relative energies. An MD simulation could then be used to study the dynamics of interconversion between these stable conformations, revealing the flexibility of the bicyclic system. nih.gov

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
ConformerDescription (Ring Puckering)Relative Energy (kcal/mol) (DFT//MM)Predicted Population at 298 K
ACis-fused, Envelope-Twist0.0075%
BCis-fused, Twist-Envelope0.8520%
CCis-fused, Twist-Twist2.105%

Q & A

What are the standard synthetic routes for tetrahydrofuro[2,3-b]furan-3(2H)-one, and how are intermediates characterized?

Basic Synthesis & Characterization
The synthesis typically involves oxidation and ring-closing reactions. For example, (3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one is synthesized via Dess-Martin periodinane oxidation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in CCl₄, followed by chromatographic purification (HPLC or flash chromatography) . Intermediates are characterized using nuclear magnetic resonance (NMR, ¹H/¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Key spectral markers include carbonyl stretching vibrations (~1750 cm⁻¹ in IR) and distinct splitting patterns in NMR for stereochemical assignments .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Basic Characterization
¹H and ¹³C NMR are critical for assigning stereochemistry and ring-junction configurations. For instance, coupling constants (e.g., J = 5–7 Hz for cis-fused rings) help distinguish between trans- and cis-fused derivatives . IR spectroscopy confirms the lactone carbonyl group (C=O stretch at 1740–1760 cm⁻¹). X-ray crystallography is used for absolute configuration determination, as seen in studies resolving trans-fused tetrahydrofurobenzopyranones . Mass spectrometry (EI-MS or ESI-MS) validates molecular weight and fragmentation patterns .

How can diastereoselective synthesis be achieved in the formation of tetrahydrofuro[2,3-b]furan derivatives?

Advanced Stereochemical Control
Diastereoselectivity is achieved using Lewis acid catalysts. For example, SnCl₄ promotes zwitterion formation from methanochromanones, enabling reaction with aldehydes to yield trans-fused tetrahydrofuro[2,3-b][1]benzopyranones with >90% diastereomeric excess (de) . Stereochemical outcomes depend on reaction temperature, solvent polarity, and catalyst loading. Post-synthesis isomerization (e.g., acid-mediated) can convert trans-fused products to cis-fused isomers, providing access to both configurations .

What strategies resolve contradictions in stereochemical outcomes when using different catalytic systems?

Advanced Data Contradiction Analysis
Discrepancies in stereoselectivity often arise from competing reaction pathways. For example, Dess-Martin periodinane oxidation ( ) favors axial oxidation, while enzymatic resolution (Amano Lipase PS-30) may invert stereochemistry in chiral intermediates . To resolve contradictions:

  • Compare activation energies via DFT calculations.
  • Use variable-temperature NMR to study conformational locking.
  • Optimize solvent polarity (e.g., THF vs. CCl₄) to stabilize transition states .

How are annelation reactions applied to construct complex heterocyclic systems incorporating this compound?

Advanced Heterocyclic Synthesis
Annelation strategies expand the fused-ring system. For instance, hydrazine hydrate reacts with ketones to form 4,4a,5,6-tetrahydrofuro[2,3-h]cinnolin-3(2H)-one (38% yield) . Alkylation with ethyl bromoacetate in LiHMDS/THF at −78°C introduces substituents for further functionalization . Key parameters include reaction time (3–24 hours) and stoichiometric control to avoid over-alkylation.

What methodologies optimize the incorporation of this compound into HIV-1 protease inhibitors?

Advanced Drug Development
this compound derivatives act as high-affinity P2 ligands in protease inhibitors. Optimization steps include:

  • Structure-activity relationship (SAR) studies : Modifying substituents on the furanone ring to enhance binding (e.g., fluorination at C3 improves IC₅₀ values) .
  • Biological evaluation : Testing inhibitory activity against HIV-1 protease using fluorescence-based assays (e.g., Ki values <1 nM) .
  • Metabolic stability : Introducing steric hindrance (e.g., methyl groups) to reduce cytochrome P450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.